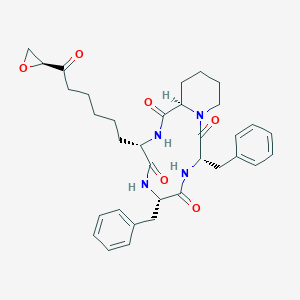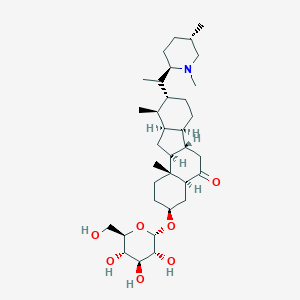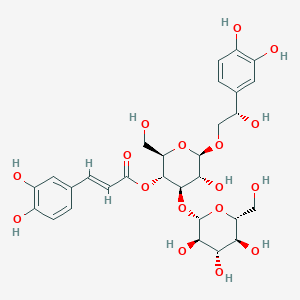
N-(4-ethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In materials science, this compound has been used as a building block for the synthesis of functional materials with unique properties, such as liquid crystals with high birefringence. In analytical chemistry, this compound has been employed as a derivatizing agent to improve the sensitivity and selectivity of analytical methods.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, such as its high cost and potential toxicity. Therefore, careful consideration should be given to the appropriate use and handling of this compound in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-ethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide, including the development of new synthetic methods for this compound and its derivatives, the investigation of its potential applications in other fields, such as catalysis and sensors, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the safety and efficacy of this compound for use in medicinal applications.
Métodos De Síntesis
N-(4-ethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide can be synthesized through a multi-step process involving the reaction of 4-ethoxyaniline with 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain this compound in a high yield.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as liquid crystals and polymers. In analytical chemistry, this compound has been employed as a derivatizing agent for the analysis of various compounds, such as amino acids and peptides.
Propiedades
Fórmula molecular |
C16H13F4NO3 |
|---|---|
Peso molecular |
343.27 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide |
InChI |
InChI=1S/C16H13F4NO3/c1-3-24-9-6-4-8(5-7-9)21-16(22)10-11(17)13(19)15(23-2)14(20)12(10)18/h4-7H,3H2,1-2H3,(H,21,22) |
Clave InChI |
CFPFONSHGGQKOK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)OC)F)F |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)OC)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl hydrogen phosphate](/img/structure/B236508.png)






![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-methylpropanamide](/img/structure/B236559.png)

![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236563.png)
![3-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B236568.png)


![4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B236595.png)